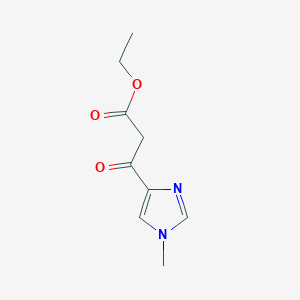

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(1-methylimidazol-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDFNSHOMHTHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis Approach

According to Vulcanchem, the preparation typically involves multi-step organic reactions, including condensation or coupling reactions. The process requires careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry to optimize yield and purity. Advanced techniques like continuous flow synthesis and high-performance liquid chromatography (HPLC) purification are recommended for enhanced efficiency and product quality.

Imidazole Ring Functionalization and Methylation

- Starting from an imidazole precursor, selective methylation at the N1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- This step ensures the formation of 1-methyl-imidazole derivatives, which are key intermediates for subsequent coupling with ketoesters.

Formation of the 3-Oxopropanoate Moiety

Coupling Reaction Between Imidazole and Ketoester

- The imidazole derivative and the ketoester are coupled via nucleophilic addition or condensation reactions.

- Acid or base catalysis may be employed to facilitate the formation of the carbon-carbon bond linking the imidazole ring to the 3-oxopropanoate chain.

- Reaction conditions such as temperature (often mild heating), solvent choice (e.g., acetone, ethyl acetate), and reaction time are optimized to maximize yield.

Purification and Characterization

- Post-synthesis, the crude product is purified using chromatographic methods such as flash column chromatography (silica gel with ethyl acetate/hexanes mixtures) or preparative thin-layer chromatography (TLC).

- Additional purification may involve recrystallization from suitable solvents to obtain high-purity crystalline material.

- Characterization techniques include NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Research Findings and Optimization

- Use of continuous flow synthesis has been explored to improve reaction control and scalability, reducing reaction times and enhancing reproducibility.

- Microwave-assisted organic synthesis (MAOS) protocols have been reported for related heterocyclic compounds, offering rapid and efficient synthesis with reduced side reactions, which could be adapted for imidazole derivatives.

- Acid-catalyzed condensation reactions in biphasic systems (e.g., butyl acetate/water) have been demonstrated for ketoester coupling with heterocycles, providing high yields and selectivity.

- The choice of catalysts and solvents significantly influences the reaction kinetics and product distribution, with mild acid catalysts favoring clean conversion to the desired ketoester-imidazole product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Imidazole methylation | Methyl iodide or dimethyl sulfate, base | Selective N1-methylation of imidazole |

| 2 | Ketoester synthesis | Esterification or condensation (ethyl acetoacetate) | Formation of ethyl 3-oxopropanoate moiety |

| 3 | Coupling reaction | Acid/base catalysis, solvents like acetone or ethyl acetate, mild heating | Formation of this compound |

| 4 | Purification | Flash chromatography, recrystallization | Isolation of pure target compound |

| 5 | Characterization | NMR, MS, HPLC | Confirmation of structure and purity |

Concluding Remarks

The preparation of this compound is a multi-step process involving strategic methylation of the imidazole ring, synthesis of the ketoester side chain, and their coupling under controlled conditions. Optimization of reaction parameters and purification techniques is critical for achieving high-quality material suitable for research applications. Emerging methods such as continuous flow synthesis and microwave-assisted protocols present promising avenues for improving production efficiency. The described methods are supported by diverse research findings and chemical supplier data, ensuring a comprehensive and authoritative overview.

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The β-keto ester moiety facilitates nucleophilic attacks due to electron-withdrawing effects from both carbonyl groups. Key reactions include:

For example, hydrazine reacts with the ketone to form hydrazones, which are precursors for heterocyclic syntheses. The reaction with Grignard reagents proceeds via nucleophilic attack at the carbonyl carbon, yielding substituted alcohols .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Applications |

|---|---|---|

| 1M NaOH, reflux | 3-(1-methylimidazol-4-yl)-3-oxopropanoic acid | Carboxylic acid intermediates |

| H2SO4, ethanol, Δ | Partial hydrolysis to hemiacetal forms | Bioactive molecule synthesis |

The carboxylic acid derivative is pivotal for amidation or peptide coupling reactions . Industrial-scale processes often employ continuous flow reactors for efficient hydrolysis.

Imidazole Ring Reactivity

The 1-methylimidazol-4-yl group participates in electrophilic substitutions and coordination chemistry:

| Reaction | Conditions | Outcome |

|---|---|---|

| Halogenation | NBS or Cl2 in DCM | 5-Halo-1-methylimidazol-4-yl derivatives |

| Metal Complexation | Cu(II)/Zn(II) salts in aqueous EtOH | Stable coordination complexes |

| N-Alkylation | Alkyl halides, K2CO3, DMF | Quaternary ammonium derivatives |

Electrophilic bromination occurs preferentially at the C5 position due to the methyl group’s directing effects . The imidazole nitrogen can also coordinate to transition metals, forming complexes with catalytic or medicinal potential .

Condensation and Cyclization Reactions

The β-keto ester participates in cyclocondensations to form heterocycles:

| Reaction | Partners/Conditions | Product |

|---|---|---|

| Paal-Knorr Pyrrole Synthesis | NH4OAc, AcOH, Δ | Imidazole-fused pyrrole analogs |

| Claisen Condensation | Aryl aldehydes, piperidine catalyst | α,β-Unsaturated ketones |

For instance, heating with ammonium acetate generates polycyclic structures via tandem condensation and cyclization . The ketone’s electrophilicity drives Claisen-like reactions with aldehydes, yielding conjugated enones .

Reduction Pathways

Selective reduction of the ketone or ester is achievable:

| Reagent | Target Group | Product |

|---|---|---|

| NaBH4, MeOH | Ketone → Alcohol | 3-(1-methylimidazol-4-yl)-3-hydroxypropanoate |

| LiAlH4, ether | Ester → Alcohol | 3-(1-methylimidazol-4-yl)-1,3-propanediol |

NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the ester , whereas LiAlH4 reduces both groups to a diol.

Oxidation Reactions

Controlled oxidation modifies the side chain:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO4, H2O, Δ | Ester → Carboxylic acid | 3-(1-methylimidazol-4-yl)-3-oxopropanoic acid |

| Jones reagent (CrO3/H2SO4) | Alcohol → Ketone | Recyclizes to fused heterocycles |

Strong oxidants like KMnO4 cleave the ester to a carboxylic acid, while Jones reagent oxidizes alcohol intermediates back to ketones .

Scientific Research Applications

Biological Activities

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate exhibits a range of biological activities:

- Antimicrobial Properties : Research indicates that imidazole derivatives have potent antibacterial effects against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Antitumor Activity : Some studies suggest that compounds with similar structures can inhibit tumor growth, making them candidates for cancer therapy .

- Antifungal Effects : The compound may also demonstrate antifungal activity, adding to its therapeutic potential .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are notable:

Drug Development

Its unique properties make it a valuable scaffold for drug development, particularly in creating new antimicrobial and anticancer agents. The compound's ability to interact with various biological targets enhances its therapeutic profile.

Buffering Agent

The compound serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels within optimal ranges for cell culture applications .

Case Studies

Several studies highlight the practical applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of several imidazole derivatives, including this compound, demonstrating significant inhibition against multiple bacterial strains .

- Cancer Cell Line Testing : Research involving cancer cell lines showed that modifications of the imidazole ring could enhance cytotoxicity against specific cancer types .

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Ethyl 3-(1-Methyl-1H-Imidazol-4-yl)-3-Oxopropanoate and Analogues

Key Observations:

Structural Complexity and Functional Groups The target compound lacks the tetrazole and aryl linker groups present in compounds 10 and 32. Tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and receptor binding in drug candidates . Compound 32 includes a trimethylsilyl ethoxymethyl (SEM) protecting group and a biphenyl-tetrazole system, which likely increases steric bulk and hydrophobicity compared to the simpler ethyl β-keto ester in the target compound .

Molecular Weight and Pharmacokinetic Implications

- The target compound has the lowest molecular weight (196.21 g/mol ), aligning with "fragment-like" molecules suitable for early-stage drug discovery. In contrast, compounds 10 (313.34 g/mol) and 32 (419.56 g/mol) approach or exceed typical thresholds for oral bioavailability (Lipinski’s rule of five) .

Synthetic Utility

- The β-keto ester in the target compound is a versatile intermediate for synthesizing heterocycles (e.g., pyrazoles, pyrroles). In contrast, the tetrazole and SEM groups in compounds 10 and 32 likely serve specialized roles in protecting reactive sites or enhancing stability during synthesis .

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Structural Characteristics

This compound possesses a unique structure characterized by an imidazole ring and a propanoate moiety. The molecular formula is , and it has a molecular weight of approximately 196.20 g/mol. The presence of the imidazole ring is crucial for its biological activity, as it can interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes involved in metabolic pathways. This interaction may lead to:

- Inhibition of microbial growth: By targeting bacterial enzymes or receptors, the compound may exhibit antimicrobial properties.

- Modulation of inflammatory responses: The compound may interfere with signaling pathways associated with inflammation.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Shigella flexneri and Listeria monocytogenes . These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anti-inflammatory Effects

Preliminary investigations have also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a lead compound for developing new anti-inflammatory drugs .

Research Findings and Case Studies

These studies highlight the compound's versatility and potential as a therapeutic agent.

Applications in Drug Development

Due to its unique structural features and biological activities, this compound is being investigated for various applications:

- Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for developing new drugs targeting infections or inflammatory diseases.

- Organic Synthesis: The compound serves as a building block in synthesizing more complex molecules in organic chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via condensation reactions between β-ketoesters and heterocyclic precursors. For example, analogous β-ketoesters like ethyl 3-aryl-3-oxopropanoates are synthesized by reacting dilithiomonoethylmalonate with acyl chlorides at low temperatures (e.g., −78°C), followed by acid quenching . Yield optimization often involves controlling reaction stoichiometry, temperature, and purification via column chromatography or recrystallization. For imidazole derivatives, protecting group strategies (e.g., methyl groups on nitrogen) and catalytic methods (e.g., acid/base catalysts) may improve regioselectivity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the imidazole ring substitution pattern and ester functionality. For example, the methyl group on the imidazole nitrogen typically appears as a singlet near δ 3.6–3.8 ppm, while the β-ketoester carbonyl resonates at ~170–175 ppm in ¹³C NMR .

- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 210–260 nm) and mass spectrometry (ESI or APCI) can confirm purity and molecular weight .

- FTIR : Key peaks include C=O stretches (ester: ~1730 cm⁻¹; ketone: ~1680 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. How should researchers handle stability and reactivity challenges during storage and experimentation?

- Methodological Answer : The compound is sensitive to hydrolysis due to the β-ketoester moiety. Store under inert atmosphere (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or acidic/basic conditions. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates careful monitoring in synthetic workflows .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

- Methodological Answer : SCXRD using programs like SHELXL or OLEX2 provides precise bond lengths, angles, and torsional conformations. For imidazole-containing analogs, hydrogen bonding between the imidazole N–H and ester carbonyl oxygen is often observed, stabilizing crystal packing . Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. Refinement against high-resolution data (R factor < 0.05) ensures accuracy .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the β-ketoester’s carbonyl is electrophilic, while the imidazole ring’s π-system may participate in charge-transfer interactions .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water/DMSO) assess conformational flexibility and solvation effects, critical for drug-design applications .

Q. How can researchers address contradictory data in kinetic studies of its hydrolysis or derivatization?

- Methodological Answer : Contradictions may arise from solvent polarity, pH, or temperature effects. Use controlled kinetic experiments (e.g., UV-Vis monitoring of ester hydrolysis at varying pH) to establish rate laws. Compare Arrhenius plots (ln k vs. 1/T) to identify activation energy differences. For imidazole ring reactions, isotopic labeling (²H/¹³C) or in situ NMR can track mechanistic pathways .

Q. What strategies enable selective functionalization of the imidazole ring without disrupting the β-ketoester moiety?

- Methodological Answer :

- Protecting Groups : Temporarily protect the β-ketoester as a silyl enol ether or enolate before performing imidazole substitutions (e.g., halogenation, alkylation) .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., N-heterocyclic carbenes) can enhance regioselectivity. For example, Suzuki-Miyaura coupling on bromo-imidazole derivatives retains the ester functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.